molecular formula C6H4ClF3N2 B1355497 4-Chloro-6-(trifluoromethyl)pyridin-2-amine CAS No. 117519-06-9

4-Chloro-6-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1355497
CAS No.: 117519-06-9
M. Wt: 196.56 g/mol
InChI Key: YGQHTGQCEBDIDJ-UHFFFAOYSA-N
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Description

4-Chloro-6-(trifluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C6H4ClF3N2. It is a derivative of pyridine, characterized by the presence of a chloro group at the 4-position and a trifluoromethyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(trifluoromethyl)pyridin-2-amine typically involves the reaction of 2-fluoro-4-(trifluoromethyl)pyridine with ethylamine hydrochloride. The reaction is carried out in the presence of sodium hydroxide and dimethyl sulfoxide at elevated temperatures . The general reaction scheme is as follows:

2-Fluoro-4-(trifluoromethyl)pyridine+Ethylamine hydrochlorideThis compound\text{2-Fluoro-4-(trifluoromethyl)pyridine} + \text{Ethylamine hydrochloride} \rightarrow \text{this compound} 2-Fluoro-4-(trifluoromethyl)pyridine+Ethylamine hydrochloride→this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-6-(trifluoromethyl)pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-(trifluoromethyl)pyridin-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially affecting their pharmacokinetics and pharmacodynamics .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(trifluoromethyl)aniline
  • 6-(Trifluoromethyl)-2-pyridinamine
  • 4-Chloro-2-(trifluoromethyl)pyridine

Uniqueness

4-Chloro-6-(trifluoromethyl)pyridin-2-amine is unique due to the specific positioning of the chloro and trifluoromethyl groups on the pyridine ring. This arrangement can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .

Properties

IUPAC Name

4-chloro-6-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2/c7-3-1-4(6(8,9)10)12-5(11)2-3/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQHTGQCEBDIDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50558389
Record name 4-Chloro-6-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117519-06-9
Record name 4-Chloro-6-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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